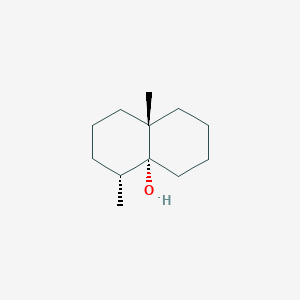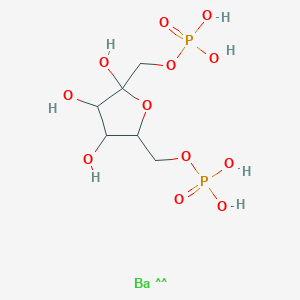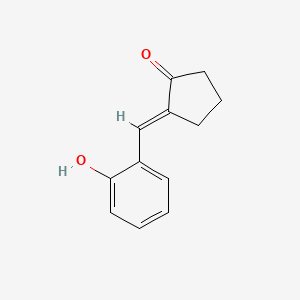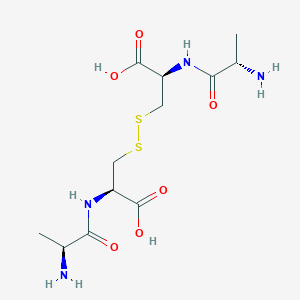
Geosmin
Übersicht
Beschreibung
Geosmin is a naturally occurring organic compound known for its distinct earthy or musty odor. It is a bicyclic alcohol with the chemical formula C₁₂H₂₂O and is a derivative of decalin. The name “this compound” is derived from the Greek words “geo,” meaning earth, and “osme,” meaning smell.
Wissenschaftliche Forschungsanwendungen
Geosmin has several scientific research applications across various fields:
Chemistry:
- Used as a model compound to study the biosynthesis of sesquiterpenes.
- Employed in the development of analytical methods for detecting trace organic compounds in water.
Biology:
- Studied for its role in microbial ecology, particularly in soil and aquatic environments.
- Investigated for its impact on the sensory perception of animals and humans.
Medicine:
- Explored for its potential use in developing natural flavoring agents and odorants.
- Studied for its effects on human olfactory receptors and potential therapeutic applications.
Industry:
- Used in the food and beverage industry to enhance the flavor profile of certain products.
- Employed in the water treatment industry to monitor and control taste and odor issues in drinking water .
Wirkmechanismus
Target of Action
Geosmin is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces . The main genera in the cyanobacteria that produce this compound include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces this compound is Streptomyces . These microorganisms are the primary targets of this compound’s action.
Mode of Action
This compound is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate (also known as farnesyl diphosphate), in a two-step Mg2±dependent reaction . A single enzyme, this compound synthase, converts farnesyl diphosphate to this compound in a two-step reaction . The bacterial this compound synthase is a fascinating bifunctional enzyme .
Biochemical Pathways
The biosynthesis of this compound was a long-standing problem. Initial speculations suggested that this compound may be a degraded eudesmane sesquiterpene . Based on the identification of the cometabolites (1(10)E,5E)-germacradien-11-ol and dihydroagarofuran from Streptomyces citreus, a first detailed biosynthetic pathway through these intermediates was proposed .
Pharmacokinetics
It is known that this compound has a distinct earthy or musty odor, which most people can easily smell . The this compound odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water .
Result of Action
The result of this compound’s action is the production of a distinct earthy or musty odor, which most people can easily smell . This compound is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .
Action Environment
The production of this compound is influenced by environmental factors. Communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of these bacteria releases this compound into the local water supply . Under acidic conditions, this compound decomposes into odorless substances . The production of this compound can also be influenced by temperature .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Geosmin plays a crucial role in biochemical reactions, particularly in the microbial production of secondary metabolites. It is synthesized by this compound synthase, an enzyme found in certain bacteria and fungi. This compound synthase catalyzes the conversion of farnesyl diphosphate into this compound through a series of complex reactions. The enzyme has two functional domains: the N-terminal domain converts farnesyl diphosphate into an intermediate compound, while the C-terminal domain further converts this intermediate into this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, this compound production is often linked to stress responses and secondary metabolism. It can influence cell signaling pathways, leading to changes in gene expression and metabolic activity. For example, in cyanobacteria, this compound production is associated with the regulation of genes involved in oxidative stress and energy metabolism .
In higher organisms, this compound can impact cellular function by interacting with sensory receptors. In fish, this compound disrupts energy metabolism and locomotor behavior, indicating its influence on cellular processes such as oxidative phosphorylation, glycolysis, and lipid metabolism . These effects highlight the compound’s role in modulating cellular responses to environmental stimuli.
Molecular Mechanism
In microbial systems, this compound synthase plays a central role in its biosynthesis. The enzyme’s N-terminal domain converts farnesyl diphosphate into a bicyclic intermediate, which is then transformed into this compound by the C-terminal domain . This process involves multiple steps, including cyclization and rearrangement reactions, highlighting the complexity of this compound biosynthesis at the molecular level.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, this compound can act as a signaling molecule, influencing behavior and sensory perception. At higher doses, this compound can have toxic or adverse effects. For instance, in fish, high doses of this compound can disrupt energy metabolism and locomotor behavior, leading to physiological stress and impaired function .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in microorganisms that produce it. The biosynthesis of this compound is catalyzed by this compound synthase, which converts farnesyl diphosphate into this compound through a series of enzymatic reactions . This pathway involves multiple steps, including cyclization and rearrangement, and requires specific cofactors for enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geosmin is synthesized from the universal sesquiterpene precursor farnesyl pyrophosphate through a two-step magnesium ion-dependent reaction. The first step involves the conversion of farnesyl pyrophosphate to germacradienol, followed by the conversion of germacradienol to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as cyanobacteria and actinomycetes, which naturally produce this compound. These microorganisms are grown in controlled environments, and this compound is extracted from the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of odorless compounds.
Reduction: Reduction of this compound can yield various alcohol derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of this compound
Vergleich Mit ähnlichen Verbindungen
- 2-Methylisoborneol
- Germacradienol
- Farnesyl pyrophosphate
Geosmin’s unique structure and low odor detection threshold make it a compound of significant interest in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-19-1 | |
| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Geosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Which microorganisms are known to produce geosmin?
A1: this compound is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of filamentous bacteria). [, , , , , , , ]
Q2: What factors influence this compound production in these microorganisms?
A2: Various environmental factors influence this compound production, including: * Nutrient Availability: Changes in nutrient levels, particularly phosphorus and nitrogen, can trigger this compound production. [, , ] * Light Conditions: Both light intensity and duration can affect this compound synthesis. [, ] * Water Flow: Lower water flow rates in rivers and reservoirs have been associated with increased this compound production in biofilms. [] * Temperature: this compound production is often associated with specific temperature ranges favorable to the growth of producing organisms. [, ]
Q3: How does this compound impact drinking water quality?
A3: this compound, even at extremely low concentrations (nanograms per liter), can impart a noticeable earthy or musty odor and taste to drinking water. While not a health hazard, it significantly affects the aesthetic quality and consumer acceptance of water. [, , , , ]
Q4: What is the chemical structure and properties of this compound?
A4: this compound is a volatile terpene alcohol. Its properties include:
- Sensory Perception: Humans have a very low odor threshold for this compound, detecting it at concentrations as low as 4-5 ng/L. [, , ]
Q5: How is this compound typically detected and quantified?
A5: Common methods for this compound analysis include:
* **Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS):** This sensitive technique allows for the extraction and quantification of this compound at very low concentrations. [, , , , , , , ]* **Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS:** This variation of SPME is particularly suited for volatile compounds like this compound. [, , ]* **Quantitative Polymerase Chain Reaction (qPCR):** This molecular method targets the genes involved in this compound biosynthesis, potentially allowing for the early detection of this compound-producing organisms before detectable levels of the compound are present in the water. [, ]Q6: What are the challenges in removing this compound from drinking water?
A6: this compound is challenging to remove using conventional water treatment methods. Traditional processes like coagulation, sedimentation, and even chlorination are often ineffective. [, , , , ]
Q7: What treatment options are effective in removing this compound?
A7: Advanced water treatment technologies are typically required for effective this compound removal, including: * Ozonation: Ozone can degrade this compound, but it may also create by-products that require further treatment. [, ] * Activated Carbon: Granular or powdered activated carbon effectively adsorbs this compound, but regular replacement or regeneration of the carbon is necessary. [, , , ] * Biological Filtration: Biofilters, especially when used in conjunction with ozonation, can effectively degrade this compound. [] * Membrane Filtration: Nanofiltration (NF) membranes have shown promising results in removing this compound, even at high concentrations. []
Q8: Does this compound have any known ecological function?
A8: Research suggests that this compound might act as a warning signal to deter predation on this compound-producing microorganisms. This "aposematic" function could protect both the producer and the predator, as some this compound producers also produce toxic metabolites.
Q9: Can bioremediation strategies be employed to manage this compound in water bodies?
A9: Research into the biodegradation of this compound by naturally occurring bacteria is ongoing. Identification and isolation of efficient this compound-degrading bacteria could lead to the development of bioremediation strategies for controlling this compound levels in water sources. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









